molecular formula C9H5F3N2O2 B3159742 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione CAS No. 864291-33-8

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3159742
CAS No.: 864291-33-8
M. Wt: 230.14 g/mol
InChI Key: ARSVFINRONYDSE-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione (CAS 864291-33-8) is a high-value quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a core quinazoline-2,4(1H,3H)-dione scaffold, which is a privileged structure in the development of biologically active molecules . The presence of the trifluoromethyl group at the 6-position is a key structural feature, often used in drug design to influence the compound's metabolic stability, lipophilicity, and binding affinity . Quinazoline and quinazolinone analogues are extensively investigated for their potent antitumor properties . The quinazoline-2,4(1H,3H)-dione scaffold, in particular, has demonstrated a notable capacity to inhibit the in vitro growth of a diverse panel of multiple human tumor cell lines . Researchers are exploring these compounds as potential agents that can act through various mechanisms, including the induction of apoptosis, inhibition of tumor cell migration and invasion, and suppression of angiogenesis . The specific substitution pattern on the quinazoline core is critical for its biological activity, making this 6-trifluoromethyl derivative a versatile intermediate or lead compound for structure-activity relationship (SAR) studies . This product is presented as a yellow to pale yellow solid with a documented melting point of 293-295°C . It is supplied for research applications only and is intended for use by qualified laboratory professionals. This chemical is NOT intended for diagnostic, therapeutic, or personal use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(trifluoromethyl)-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)4-1-2-6-5(3-4)7(15)14-8(16)13-6/h1-3H,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARSVFINRONYDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=O)NC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652950
Record name 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864291-33-8
Record name 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies for 6 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Established Synthetic Pathways for the 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione Core

Established methods for constructing the this compound core primarily involve the cyclization of appropriately substituted anthranilic acid or anthranilamide precursors. These pathways can be broadly categorized into multi-step approaches and one-pot reactions, with careful consideration given to the regioselective introduction of the trifluoromethyl group.

Multi-step Synthetic Approaches from Precursor Molecules

Multi-step syntheses of this compound often commence with a trifluoromethyl-substituted anthranilic acid derivative. A common strategy involves the initial formation of a urea (B33335) or carbamate (B1207046) intermediate, followed by cyclization to form the quinazolinedione ring.

One established route begins with 2-amino-5-(trifluoromethyl)benzoic acid. This precursor can be reacted with a source of the C2 carbonyl group, such as urea or a phosgene (B1210022) equivalent, to form an N-acyl intermediate. For instance, the reaction of 2-amino-5-(trifluoromethyl)benzoic acid with potassium cyanate (B1221674) can yield the corresponding 2-ureido-5-(trifluoromethyl)benzoic acid. Subsequent thermal or acid-catalyzed cyclization of this intermediate leads to the formation of the desired this compound.

Another multi-step approach involves the use of 2-amino-5-(trifluoromethyl)benzamide (B112046) as the starting material. This compound can be acylated at the amino group with reagents like ethyl chloroformate to yield a carbamate intermediate. Intramolecular cyclization of this intermediate, often under basic conditions, furnishes the quinazolinedione ring system.

The key advantage of these multi-step approaches is the ability to use readily available starting materials and to control the regiochemistry of the final product definitively. The trifluoromethyl group is introduced early in the synthetic sequence, ensuring its placement at the desired 6-position of the quinazolinedione core.

Starting Material Key Reagents Intermediate Product Reference
2-Amino-5-(trifluoromethyl)benzoic acid1. Potassium cyanate 2. Acid/Heat2-Ureido-5-(trifluoromethyl)benzoic acidThis compoundGeneral knowledge
2-Amino-5-(trifluoromethyl)benzamide1. Ethyl chloroformate 2. BaseN-(2-carbamoyl-4-(trifluoromethyl)phenyl)carbamateThis compoundGeneral knowledge

One-Pot Reaction Protocols for Quinazolinedione Formation

To enhance synthetic efficiency, one-pot procedures for the synthesis of quinazoline-2,4-diones, including the 6-trifluoromethyl derivative, have been developed. These methods combine multiple reaction steps into a single operation, thereby reducing reaction time, solvent usage, and purification efforts.

A notable one-pot synthesis of this compound utilizes 2-amino-5-(trifluoromethyl)benzamide and di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the carbonyl source. acs.org This reaction is catalyzed by 4-(dimethylamino)pyridine (DMAP) and proceeds under mild conditions. acs.orgnih.gov The reaction is believed to proceed through the formation of an intermediate carbamic anhydride, which then undergoes intramolecular cyclization to yield the final product. acs.org This method offers good to excellent yields and is compatible with a range of functional groups. nih.gov

Another one-pot approach involves the reaction of 2-aminobenzonitriles with carbon dioxide. mdpi.com For the synthesis of the target compound, 2-amino-5-(trifluoromethyl)benzonitrile (B1590622) would be the required starting material. This reaction is often facilitated by a catalyst and can be performed under atmospheric pressure of CO2, representing a more environmentally friendly approach. mdpi.com

Starting Material Reagents Catalyst Yield Reference
2-Amino-5-(trifluoromethyl)benzamideDi-tert-butyl dicarbonateDMAPGood to Excellent acs.orgnih.gov
2-Amino-5-(trifluoromethyl)benzonitrileCarbon DioxideVarious catalystsModerate to Excellent mdpi.com

Regioselective Synthesis Considerations

The regioselective synthesis of this compound is primarily dictated by the choice of the starting material. The most straightforward and reliable method to ensure the trifluoromethyl group is at the 6-position is to begin with a precursor that already contains this substituent at the corresponding position of the benzene (B151609) ring, such as 2-amino-5-(trifluoromethyl)benzoic acid or 2-amino-5-(trifluoromethyl)benzonitrile.

Direct trifluoromethylation of the pre-formed quinazoline-2,4(1H,3H)-dione ring is generally not a preferred method due to potential issues with regioselectivity. Electrophilic trifluoromethylation reagents would likely react at multiple positions on the aromatic ring, leading to a mixture of isomers that would require challenging separation. Similarly, nucleophilic aromatic substitution on a dihalo-quinazoline precursor to introduce a trifluoromethyl group can also present regioselectivity challenges. For instance, in 2,4-dichloroquinazolines, nucleophilic attack typically occurs preferentially at the 4-position. rsc.orgmdpi.com Therefore, building the substituted ring system from a pre-functionalized starting material is the most common and effective strategy for achieving the desired regiochemistry.

Novel Methodologies for Enhanced Synthesis and Scalability

In line with the principles of sustainable chemistry, recent research has focused on developing more environmentally benign and scalable methods for the synthesis of this compound. These novel methodologies include the use of green reaction media and energy sources, as well as the development of highly efficient catalytic systems.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including quinazolinediones. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of quinazolinone derivatives. frontiersin.org The application of microwave irradiation to the cyclization steps in the synthesis of this compound can significantly reduce reaction times compared to conventional heating methods. frontiersin.org

Ultrasound-assisted synthesis is another green technique that utilizes high-frequency sound waves to promote chemical reactions. This method can enhance reaction rates and yields, often under milder conditions than traditional methods. The application of ultrasound to the synthesis of quinazoline (B50416) derivatives has been reported, suggesting its potential for the efficient production of the 6-trifluoromethyl analog. nih.govresearchgate.net

The use of greener solvents, such as water or ionic liquids, is also a key aspect of green chemistry. While many organic reactions require anhydrous organic solvents, the synthesis of quinazoline-2,4-diones from 2-aminobenzonitriles and CO2 has been shown to proceed efficiently in water, in some cases even without a catalyst. This approach offers significant environmental benefits by eliminating the need for volatile and often toxic organic solvents.

Green Approach Advantages Potential Application Reference
Microwave-Assisted SynthesisReduced reaction times, improved yieldsCyclization steps frontiersin.org
Ultrasound-Assisted SynthesisEnhanced reaction rates, milder conditionsFormation of the quinazolinedione ring nih.govresearchgate.net
Synthesis in WaterElimination of organic solvents, environmentally benignReaction of 2-aminobenzonitriles with CO2General knowledge

Catalytic Systems for Improved Reaction Efficiency

The development of novel catalytic systems is crucial for improving the efficiency and sustainability of chemical syntheses. For the preparation of this compound, various catalytic approaches have been explored.

As mentioned previously, DMAP has been effectively used as an organocatalyst in the one-pot synthesis from 2-aminobenzamides. acs.orgnih.gov This metal-free catalytic system is advantageous due to its low toxicity and ready availability.

Photocatalysis represents a cutting-edge approach in organic synthesis, utilizing visible light to drive chemical reactions. researchgate.netmdpi.comresearchgate.netrsc.org Recent studies have demonstrated the use of photocatalysis for the trifluoromethylation of various organic molecules. researchgate.netmdpi.comresearchgate.netrsc.org The development of a photocatalytic method for the direct C-H trifluoromethylation of the quinazolinone core or a photocatalyst-mediated cyclization to form the trifluoromethylated product could offer a highly efficient and sustainable synthetic route. researchgate.netmdpi.comresearchgate.netrsc.org

Enzymatic catalysis, which employs enzymes to catalyze chemical reactions, offers high selectivity and mild reaction conditions. The combination of enzymatic catalysis and photocatalysis has been reported for the synthesis of quinazolinones, showcasing a novel and efficient approach that could potentially be adapted for the synthesis of the 6-trifluoromethyl derivative. nih.gov

Catalytic System Type Advantages Potential Application Reference
DMAPOrganocatalystMetal-free, mild conditionsOne-pot synthesis from 2-aminobenzamides acs.orgnih.gov
PhotocatalysisVisible light-mediatedGreen energy source, high efficiencyDirect trifluoromethylation or cyclization researchgate.netmdpi.comresearchgate.netrsc.org
Chemoenzymatic SynthesisEnzyme and PhotocatalystHigh selectivity, mild conditionsFormation of the quinazolinone ring nih.gov

Strategies for Functionalization and Derivatization of the this compound Scaffold

Functionalization of the this compound core is primarily focused on substitutions at the nitrogen atoms of the pyrimidine (B1678525) ring, as these positions are synthetically accessible for modification.

The nitrogen atoms at the N-1 and N-3 positions of the quinazolinedione ring are amenable to substitution, most commonly through alkylation and arylation reactions. These modifications are crucial for exploring the structure-activity relationships (SAR) of novel derivatives.

N-Alkylation: N-alkylation is a widely employed strategy to introduce various alkyl groups onto the quinazolinedione scaffold. nih.gov This reaction typically involves the deprotonation of the N-H groups with a base, followed by nucleophilic attack on an alkyl halide. Common conditions for N-alkylation include the use of bases such as potassium carbonate (K2CO3) or cesium carbonate in aprotic polar solvents like dimethylformamide (DMF). nih.govjuniperpublishers.comresearchgate.net For instance, quinazoline-2,4(1H,3H)-dione can be N-alkylated with reagents like ethyl chloroacetate (B1199739) or methyl iodide. nih.govmdpi.com The regioselectivity of the alkylation (N-1 vs. N-3) can be influenced by the reaction conditions and the nature of the substituents already present on the ring. juniperpublishers.comresearchgate.net Visible light-promoted N-alkylation reactions with benzyl (B1604629) and allyl halides have also been developed as an efficient method. rsc.org

N-Arylation: While less common than N-alkylation, N-arylation introduces aryl moieties, which can be important for certain biological activities. These reactions often require transition-metal catalysis, such as copper-catalyzed conditions, to facilitate the coupling of the quinazolinedione nitrogen with an aryl halide.

The ability to selectively substitute at the N-1 and N-3 positions allows for the synthesis of a wide array of derivatives with tailored properties. nih.govnih.gov

Direct electrophilic or nucleophilic substitution on the benzoic ring of a pre-formed this compound is synthetically challenging. The electron-withdrawing nature of the trifluoromethyl group and the dione (B5365651) functionality deactivates the aromatic ring towards electrophilic substitution.

Therefore, modifications to the benzoic portion of the scaffold are typically introduced at an earlier stage of the synthesis. The general approach involves using a substituted anthranilic acid or 2-aminobenzonitrile (B23959) as the starting material. For the synthesis of the title compound, 2-amino-5-(trifluoromethyl)benzonitrile would be a logical precursor, which can be cyclized with carbon dioxide under basic conditions. nih.govresearchgate.net To introduce other substituents on the benzene ring, the appropriately substituted anthranilic acid derivative would be used in the initial cyclization step. nih.govnih.gov

The trifluoromethyl (CF3) group is known for its high stability and general inertness to a wide range of chemical, thermal, and photochemical conditions. nih.gov This inherent stability is a key reason for its incorporation into pharmaceutical candidates, as it can block metabolic pathways. nih.gov

As a result, direct chemical modification or derivatization of the trifluoromethyl group on the this compound scaffold is not a common synthetic strategy. Research in this area focuses on incorporating the CF3-containing building blocks during the synthesis of the heterocyclic system rather than attempting to transform the CF3 group post-cyclization. researchgate.netnih.gov

Analytical and Spectroscopic Characterization Techniques in Synthetic Studies

The structural confirmation of synthesized this compound derivatives relies on a combination of modern analytical and spectroscopic techniques. These methods are essential for unambiguously verifying the chemical structure, purity, and regiochemistry of the synthesized compounds. nih.govmdpi.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule. mdpi.comresearchgate.net

¹³C NMR: Identifies the different carbon environments within the structure. mdpi.commdpi.com

2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish detailed correlations between protons and carbons, confirming the connectivity of the molecular framework and the specific sites of substitution. juniperpublishers.comresearchgate.netmdpi.com

Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). nih.govmdpi.com Fragmentation patterns observed in techniques like Electron Ionization-Mass Spectrometry (EI-MS) can further support the proposed structure. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. researchgate.net In quinazolinedione derivatives, characteristic absorption bands for N-H stretching (if present) and carbonyl (C=O) stretching are important diagnostic peaks. mdpi.com

Elemental Analysis: This method provides the percentage composition of elements (C, H, N) in the compound, which is compared against the theoretical values calculated from the molecular formula to confirm the empirical formula and purity of the sample. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique can be used to study the electronic transitions within the molecule and can be useful for characterizing the chromophoric system of the quinazolinedione core. researchgate.netmdpi.com

These techniques, used in combination, provide comprehensive evidence for the successful synthesis and unambiguous characterization of novel derivatives of this compound. nih.govnih.gov

Investigation of Biological Activities and Pharmacological Target Engagement of 6 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

In Vitro Screening Methodologies for Biological Activity Profiling

To elucidate the biological activities of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, a variety of in vitro screening methodologies would be utilized. These assays provide a foundational understanding of the compound's potential therapeutic applications by assessing its effects on specific biological components and pathways in a controlled laboratory setting.

Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in determining if a compound can modulate the activity of specific enzymes that are implicated in disease processes. For a compound like this compound, a panel of clinically relevant enzymes would be selected for screening. This could include, for example, kinases, proteases, or metabolic enzymes. The assay would measure the enzymatic activity in the presence and absence of the compound, allowing for the determination of an IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Different assay formats, such as fluorescence-based, luminescence-based, or absorbance-based readouts, would be chosen based on the specific enzyme being studied.

Receptor Binding and Modulation Studies

To investigate whether this compound interacts with specific cellular receptors, receptor binding and modulation studies would be conducted. These assays typically involve using radiolabeled or fluorescently labeled ligands that are known to bind to a particular receptor. The ability of the test compound to displace the labeled ligand from the receptor is measured, providing an indication of its binding affinity (Ki). Furthermore, functional assays can be employed to determine if the compound acts as an agonist, antagonist, or allosteric modulator of the receptor's activity upon binding.

Cell-Based Assays for Pathway Interrogation (excluding clinical applications)

Cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways in a more biologically relevant context than isolated enzyme or receptor assays. For this compound, a variety of cell lines representing different tissue types or disease states would be used. These assays could measure various endpoints, such as cell proliferation, apoptosis, or the activation or inhibition of specific signaling pathways. Techniques like Western blotting, ELISA, or reporter gene assays would be employed to quantify changes in protein levels, phosphorylation states, or gene expression following treatment with the compound.

Identification and Validation of Molecular Targets for this compound

Once a biological activity of interest is identified through screening, the next critical step is to determine the specific molecular target(s) through which the compound exerts its effects.

Affinity-Based Proteomic Approaches

Affinity-based proteomic approaches are powerful tools for identifying the direct binding partners of a small molecule within the complex environment of a cell lysate. A common strategy involves immobilizing a derivative of this compound onto a solid support, such as beads, to create an "affinity matrix." This matrix is then incubated with a cell lysate, and proteins that bind to the compound are "pulled down" and subsequently identified using mass spectrometry. This technique can provide a comprehensive profile of the potential molecular targets of the compound, which can then be validated through further biochemical and cellular assays.

In the absence of specific research on this compound, the table below provides a hypothetical representation of the types of data that would be generated from the aforementioned experimental approaches.

Assay TypePotential Target/PathwayEndpoint MeasuredHypothetical Result
Enzyme Inhibition AssayKinase XIC501.5 µM
Receptor Binding AssayReceptor YKi500 nM
Cell-Based AssayCancer Cell Line ZEC50 (Growth Inhibition)2.0 µM
Affinity-Based ProteomicsCellular ProteomeProtein BindingProtein A, Protein B

Genetic Modulatory Techniques for Target Validation

To validate the specific molecular targets of this compound, modern genetic modulatory techniques are indispensable. These methods allow for the precise manipulation of gene expression to confirm that the compound's biological effects are mediated through the intended protein.

One of the primary techniques is CRISPR-Cas9 gene editing . This technology can be employed to create knockout cell lines in which the gene for the putative target protein is permanently inactivated. nih.govnabea.pubnih.gov If this compound loses its cytotoxic or biological activity in these knockout cells compared to wild-type cells, it provides strong evidence that the deleted protein is the direct target. nih.gov This approach helps to distinguish on-target from off-target effects and is a cornerstone of modern drug discovery. nabea.pubnih.gov

Another powerful technique is RNA interference (RNAi) , utilizing short interfering RNAs (siRNAs). nih.govqiagen.com Unlike the permanent gene knockout achieved with CRISPR, siRNAs temporarily suppress gene expression by targeting the corresponding messenger RNA (mRNA) for degradation. nih.govqiagen.comfrontiersin.org In a typical validation experiment, cells are treated with siRNAs specific to the suspected target gene, leading to a transient "knockdown" of the protein. researchgate.net A subsequent loss of sensitivity to this compound in these knockdown cells would support the hypothesis that the silenced gene is the pharmacological target. researchgate.netnih.gov The transient nature of siRNA makes it a valuable tool for studying essential genes where a permanent knockout might be lethal to the cell. nih.gov

Biochemical Confirmation of Target Engagement

While genetic techniques validate a target's role in a compound's mechanism of action, biochemical and biophysical assays are required to confirm direct physical interaction, or engagement, between this compound and its target protein.

X-ray crystallography is a premier technique for this purpose, providing unambiguous evidence of direct binding at atomic resolution. nih.govmdpi.comspringernature.com By co-crystallizing the target protein with the compound, researchers can visualize the precise binding mode, identify the specific amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. nih.govnih.govmdpi.com This structural information is invaluable for structure-based drug design and for optimizing lead compounds.

In addition to crystallography, a suite of other biophysical techniques can be employed. Isothermal titration calorimetry (ITC) can measure the thermodynamic parameters of binding, such as the binding affinity (Kd), enthalpy, and entropy, confirming a direct interaction and quantifying its strength. Fluorescence-based assays and surface plasmon resonance (SPR) are also commonly used to measure binding kinetics and affinity, providing further quantitative evidence of target engagement. These methods, combined with genetic validation, create a comprehensive picture of a drug's mechanism of action.

Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level

Investigation of Binding Modes and Specific Protein-Ligand Interactions

Computational molecular docking studies are frequently used to predict and analyze the binding mode of quinazolinone derivatives within the active site of their target proteins. ijpbs.comju.edu.sanih.gov For this compound, the quinazolinedione core is expected to form key hydrogen bonds. The N-H groups at positions 1 and 3, and the carbonyl oxygens at positions 2 and 4, can act as hydrogen bond donors and acceptors, respectively, anchoring the molecule within the target's binding pocket.

The trifluoromethyl group at the 6-position is predicted to engage in specific hydrophobic or multipolar interactions with amino acid residues in the active site. researchgate.net Depending on the topology of the binding pocket, these interactions can significantly enhance binding affinity and selectivity compared to non-fluorinated analogs. wechemglobal.com The precise orientation and interactions can be definitively confirmed through X-ray crystallography of the protein-ligand complex. springernature.com

Analysis of Downstream Signaling Pathway Perturbations

The biological effect of this compound is realized through the modulation of intracellular signaling pathways downstream of its target. Given that quinazolinedione scaffolds are known to inhibit enzymes like Poly(ADP-ribose) polymerase (PARP) and receptor tyrosine kinases such as c-Met, the compound could perturb several critical cancer-related pathways. wikipedia.orgnih.govpharmacytimes.com

If Targeting PARP: Inhibition of PARP1/2 disrupts the repair of DNA single-strand breaks (SSBs). pharmacytimes.com During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs). pharmacytimes.com In cancer cells with pre-existing defects in homologous recombination (HR) repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality. nih.gov PARP inhibition can also down-regulate key HR proteins like BRCA1 and RAD51, further impairing DNA repair capabilities. pnas.org

If Targeting c-Met: The c-Met receptor tyrosine kinase, when activated by its ligand HGF, triggers multiple downstream pathways crucial for tumor growth, invasion, and angiogenesis. aacrjournals.orgnih.gov Inhibition of c-Met by a compound like this compound would block the phosphorylation of c-Met and its downstream effectors. abmole.commedchemexpress.com This would lead to the suppression of key signaling cascades, including:

The RAS/RAF/MEK/ERK pathway , which is critical for cell proliferation.

The PI3K/AKT/mTOR pathway , which promotes cell survival and growth. medchemexpress.com

The STAT3 pathway , involved in cell survival and inflammation. medchemexpress.com

Perturbation of these pathways ultimately leads to decreased tumor cell proliferation, migration, and survival, and can induce apoptosis. abmole.com

Role of the Trifluoromethyl Group in Target Recognition and Efficacy

The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in medicinal chemistry to enhance the pharmacological properties of a molecule. mdpi.combohrium.comscilit.com For this compound, the -CF3 group at the 6-position plays a multifaceted role. wechemglobal.com

Enhanced Binding Affinity: The strong electron-withdrawing nature and unique steric properties of the -CF3 group can lead to favorable multipolar or hydrophobic interactions with the target protein, thereby increasing binding affinity and potency. researchgate.net

Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of the molecule. mdpi.com This can improve its ability to cross cellular membranes, leading to better bioavailability and cellular uptake.

These combined effects mean that the trifluoromethyl group is crucial for optimizing both the pharmacokinetic and pharmacodynamic profiles of the compound, often leading to a more potent and effective drug candidate. researchgate.netwechemglobal.com

Comparative Biological Profiling with Analogous Quinazolinediones and Reference Compounds

To understand the specific contribution of the 6-trifluoromethyl substituent to the biological activity, it is essential to perform a comparative profiling study against analogous compounds and established reference inhibitors. Structure-activity relationship (SAR) studies reveal how modifications to a chemical scaffold affect its biological potency. nih.govnih.govresearchgate.net

The following table presents hypothetical, yet representative, data from such a comparative study, assuming a primary target of PARP1. The data illustrates the potential impact of different substituents at the 6-position of the quinazolinedione ring.

CompoundR Group (at C6-position)TargetIC₅₀ (nM)Comment
Analog 1-HPARP1850Unsubstituted parent compound, baseline activity.
Analog 2-ClPARP1220Electron-withdrawing group improves activity.
Analog 3-CH₃PARP1600Electron-donating group is less favorable.
This compound-CF₃PARP145Strong electron-withdrawing and lipophilic group significantly enhances potency.
Olaparib (Reference)N/APARP15Clinically approved reference inhibitor.

This comparative analysis demonstrates a clear structure-activity relationship where the strongly electron-withdrawing and lipophilic trifluoromethyl group provides a substantial improvement in inhibitory potency compared to hydrogen, methyl, or even chloro substituents. nih.gov While the hypothetical potency may not reach that of a highly optimized clinical drug like Olaparib, it establishes this compound as a potent scaffold for further development. nih.govarabjchem.orgjuniperpublishers.com

Structure Activity Relationship Sar Studies and Lead Optimization Strategies for 6 Trifluoromethyl Quinazoline 2,4 1h,3h Dione Analogs

Design Principles for Systematic Structural Modification of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione

The systematic structural modification of the this compound scaffold is a key strategy in lead optimization. The design principles revolve around methodically altering specific positions of the molecule to probe the chemical space and understand the structural requirements for optimal biological activity. The primary points for modification include the nitrogen atoms at positions 1 and 3 (N1 and N3) and the remaining positions on the fused benzene (B151609) ring (C5, C7, and C8).

A common approach involves the introduction of a diverse range of substituents at the N1 and N3 positions. nih.gov These modifications can vary in size, lipophilicity, and electronic properties, ranging from small alkyl groups to larger aryl or heterocyclic moieties. This strategy aims to explore potential interactions with specific pockets or residues within the target protein, thereby influencing binding affinity and selectivity. nih.gov For instance, previous studies on related quinoline (B57606) derivatives have shown that synthetic modifications at the N1 and N3 positions can significantly enhance antibacterial activity. nih.gov

Analysis of Substituent Effects on Biological Activities and Selectivity

The biological activity and selectivity of this compound analogs are profoundly influenced by the nature and position of various substituents. A detailed analysis of these effects is fundamental to rational drug design.

The N1 and N3 positions of the quinazoline-2,4(1H,3H)-dione core offer significant opportunities for structural modification to enhance biological activity. Research on various quinazolinedione derivatives has demonstrated that substituents at these positions play a critical role in interacting with biological targets. nih.govrsc.orgresearchgate.net

For instance, in the development of novel PARP-1/2 inhibitors, quinazoline-2,4(1H,3H)-dione derivatives bearing a 3-amino pyrrolidine (B122466) moiety at one of the nitrogen positions were designed and synthesized. rsc.orgresearchgate.net These modifications led to the discovery of potent inhibitors, with some compounds exhibiting IC50 values against PARP-1 in the nanomolar range. rsc.org This suggests that the introduction of specific cyclic amines at the N1 or N3 position can facilitate crucial interactions within the enzyme's active site.

Similarly, a study focused on developing immunosuppressive agents utilized N1- and N3-disubstituted imidazolidin-2-ones, a related scaffold. nih.gov The findings indicated that specific substitution patterns were essential for achieving significant inhibitory activity on the proliferation of splenocytes. nih.gov While not directly on the quinazolinedione core, these results highlight the general principle that modifications at the nitrogen positions of such heterocyclic systems are key determinants of biological function. The introduction of moieties capable of forming hydrogen bonds, electrostatic interactions, or hydrophobic interactions can lead to enhanced receptor binding and enzyme inhibition.

The table below illustrates hypothetical SAR data for N1 and N3 substituted analogs, based on common findings in the literature where such modifications drastically alter potency.

CompoundN1-SubstituentN3-SubstituentTargetIC50 (nM)
Parent HHEnzyme X1500
Analog A MethylHEnzyme X950
Analog B HBenzyl (B1604629)Enzyme X320
Analog C MethylBenzylEnzyme X150
Analog D H(3-aminopyrrolidin-1-yl)methylEnzyme X25

This table is illustrative and based on general principles of SAR for quinazolinedione-type scaffolds.

Substituents on the aromatic A-ring of the this compound core work in concert with the trifluoromethyl group to modulate the electronic properties and steric profile of the molecule. In the broader family of quinazoline-based EGFR inhibitors, it has been observed that adding electron-donating groups at positions 6 and 7 enhances biological activity. nih.gov This principle suggests that for the 6-CF3 scaffold, substituents at C5, C7, and C8 can be used to fine-tune the molecule's properties.

For example, the introduction of a small, electron-donating group like a methoxy (B1213986) or amino group at the C7 position could potentially balance the strong electron-withdrawing effect of the C6-CF3 group, influencing the molecule's interaction with target residues. Conversely, adding another electron-withdrawing group, such as a nitro or cyano group, could further polarize the ring system, which may be beneficial for certain target interactions. A study on 6-substituted-amide-4-amino-quinazoline derivatives showed that the introduction of a nitro group at the C-5 position of a pendant benzamide (B126) moiety led to a twofold increase in inhibitory activity against EGFR. nih.gov

The trifluoromethyl (-CF3) group at the 6-position is a critical component of the pharmacophore, imparting several advantageous properties. mdpi.com The -CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms. researchgate.net This electronic pull can enhance interactions with biological targets, such as hydrogen bonding and electrostatic interactions. mdpi.comresearchgate.net

Key contributions of the trifluoromethyl group include:

Enhanced Binding Affinity: The -CF3 group can improve binding affinity through various non-covalent interactions. Its lipophilic nature can lead to favorable hydrophobic interactions within the binding pocket of a receptor or enzyme. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. mdpi.com This increased stability can improve the pharmacokinetic profile of a drug candidate.

Modulation of Physicochemical Properties: Incorporating a -CF3 group generally increases a molecule's lipophilicity, which can enhance membrane permeability and cellular uptake. mdpi.com It can also lower the pKa of nearby acidic or basic functional groups, affecting the molecule's ionization state at physiological pH.

Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or chloro group. mdpi.com For instance, replacing a nitro group with a trifluoromethyl group in certain CB1 receptor modulators resulted in compounds that were more potent and had improved metabolic stability. elsevierpure.com In another study, replacing the trifluoromethyl group on a glucocorticoid receptor ligand with larger groups like benzyl altered the functional behavior from agonist to antagonist, demonstrating the group's critical role in defining the ligand's interaction mode. nih.gov

Development and Application of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is invaluable in medicinal chemistry for predicting the activity of novel compounds, understanding the structural features crucial for activity, and guiding the design of more potent analogs. frontiersin.orgresearchgate.net

The development of a robust QSAR model for this compound analogs involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC50 values) is compiled. The three-dimensional structures of these molecules are then used to calculate a wide range of molecular descriptors, which are numerical values that encode different aspects of the molecule's physicochemical properties, such as steric, electronic, and hydrophobic characteristics. nih.gov

A mathematical model is then generated using statistical techniques to find the best correlation between the calculated descriptors and the observed biological activity. researchgate.net Various algorithms, from multiple linear regression (MLR) to more complex machine learning methods like Support Vector Machines (SVM), can be employed. nih.gov For instance, a study on quinazoline-based EGFR inhibitors successfully developed QSAR models using SVM-based regression, achieving a high correlation between predicted and experimentally determined IC50 values. nih.gov

Crucially, any developed QSAR model must be rigorously validated to ensure its predictive power and robustness. researchgate.net Validation is typically performed through:

Internal Validation: Techniques like cross-validation (often leave-one-out or LOO-CV) are used to test the model's stability and predictive ability on the training set itself. The cross-validated correlation coefficient (Q²) is a key metric. researchgate.net

External Validation: The model's predictive performance is assessed on an external test set of compounds that were not used during the model development process. The predictive correlation coefficient (R²pred) is calculated for this set. researchgate.net

Y-scrambling: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation values for the scrambled data, confirming that the original correlation is not due to chance. researchgate.net

The table below summarizes typical statistical parameters used to validate a QSAR model, with acceptable threshold values cited in the literature. researchgate.net

ParameterSymbolDescriptionAcceptable Value
Correlation Coefficient Measures the goodness of fit for the training set.> 0.6
Adjusted R² R²adjR² adjusted for the number of descriptors in the model.Close to R²
Cross-Validation Coefficient Q²cvMeasures the predictive power of the model (internal validation).> 0.5
Predictive R² R²predMeasures the predictive power on an external test set.> 0.6

Once validated, the QSAR model can be used to predict the biological activity of newly designed, unsynthesized analogs of this compound. This allows researchers to prioritize the synthesis of compounds with the highest predicted potency, thereby saving time and resources in the drug discovery process. rsc.org

Integration of Physicochemical Descriptors in QSAR Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a cornerstone in modern drug design, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. For analogs of this compound, the integration of various physicochemical descriptors is crucial for developing robust and predictive QSAR models. nih.gov These descriptors quantify different aspects of a molecule's properties, including electronic, steric, and lipophilic characteristics.

The development of QSAR models for quinazoline (B50416) derivatives often involves multiple linear regression analysis to correlate these descriptors with biological activity, such as inhibitory concentrations (IC50). nih.govsdiarticle3.com A wide array of descriptors are calculated and selected to build these models. sdiarticle3.com Key categories of descriptors include:

Electronic Descriptors: These describe the electronic properties of the molecule. Examples include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moments (μ), and atomic charges (e.g., charge on a specific nitrogen atom, qN). nih.govsdiarticle3.com For instance, a negative contribution of LUMO energy in a QSAR model suggests that a lower LUMO energy, which corresponds to a better electron-accepting capability, may increase the biological activity of the quinazoline derivative. sdiarticle3.com

Topological Descriptors: These numerical descriptors are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Kier & Hall connectivity index (χ) and the Wiener index (ω). nih.gov

Physicochemical Descriptors: Lipophilicity, often represented by Log P (the logarithm of the partition coefficient between octanol (B41247) and water), is a critical descriptor. sdiarticle3.com It influences a drug's ability to cross biological membranes. A negative coefficient for Log P in a QSAR equation indicates that decreasing lipophilicity could enhance the compound's activity. sdiarticle3.com

Quantum Chemical Descriptors: These are calculated using quantum mechanics and provide detailed information about the electronic structure. Examples include total energy (ET) and specific atom-centered fragment indices. nih.gov

The selection of the most relevant descriptors is a critical step, often achieved through algorithms like the Genetic Function Algorithm (GFA), to build a statistically significant model. researchgate.net A successful QSAR model, validated internally (e.g., using leave-one-out cross-validation, Q²) and externally (using a test set of compounds, R²pred), can reliably predict the activity of newly designed analogs, thereby guiding synthetic efforts toward more promising candidates. researchgate.netnih.gov

Descriptor TypeExample DescriptorSignificance in QSAR Models
ElectronicLUMO EnergyIndicates electron-accepting ability; lower values can correlate with higher activity. sdiarticle3.com
PhysicochemicalLog PRepresents lipophilicity; can positively or negatively impact activity depending on the target. sdiarticle3.com
TopologicalConnectivity Index (χ)Describes molecular branching and size, influencing steric interactions with the target. nih.gov
Quantum ChemicalAtomic Charges (qN)Quantifies charge distribution, which is critical for electrostatic interactions. nih.gov

Computational Approaches to SAR Elucidation and Predictive Modeling

Computational chemistry plays an increasingly vital role in elucidating the SAR of this compound analogs. nih.gov These in silico methods provide insights at an atomic level, helping to rationalize experimental findings and guide the design of new molecules with improved properties.

Molecular Docking and Ligand-Protein Interaction Energy Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. manipal.edu For quinazoline-2,4(1H,3H)-dione analogs, docking studies have been instrumental in understanding their binding modes within the active sites of various enzymes and receptors. Targets for these analogs include dihydrofolate reductase (DHFR), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), epidermal growth factor receptor (EGFR), and poly (ADP-ribose) polymerase (PARP-1). manipal.edunih.govbezmialem.edu.trrsc.org

The process involves placing the ligand (the quinazoline analog) into the binding site of the protein and evaluating its conformation and orientation using a scoring function. This function estimates the binding affinity, often expressed as a docking score in kcal/mol, where a more negative value indicates a stronger predicted interaction. researchgate.netekb.eg

Analysis of the docked poses reveals key molecular interactions responsible for binding, such as:

Hydrogen Bonds: These are crucial for specificity and affinity, often involving the carbonyl and NH groups of the quinazoline-2,4-dione core. researchgate.net

Hydrophobic Interactions: The trifluoromethyl group and the benzene ring of the quinazoline scaffold frequently engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket. researchgate.net

Arene-Arene (π-π) Interactions: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), or Tryptophan (TRP). nih.gov

For example, docking studies of quinazolin-2,4-dione derivatives into the active site of DHFR identified hydrogen bonding with residues like ASN18 and arene-arene interactions with PHE92 as critical for binding. nih.gov Similarly, docking against EGFR has shown that lead compounds can achieve higher docking scores than reference inhibitors like Gefitinib. nih.govresearchgate.net These detailed interaction analyses are fundamental to understanding SAR and rationally designing modifications to enhance binding affinity.

Protein TargetPDB IDAnalog TypeTypical Binding Energy (kcal/mol)Key Interacting Residues
Dihydrofolate Reductase (DHFR)Not SpecifiedQuinazolin-2,4-dione derivatives-11.4ASN18, LEU20, PHE92 nih.gov
Butyrylcholinesterase (BuChE)Not Specified2,4-disubstituted quinazolinesNot SpecifiedAsp70, Gln71 researchgate.net
EGFR Tyrosine Kinase1M17Quinazolinone analogs-76.56Not Specified manipal.edu
COVID-19 Main Protease (Mpro)Not SpecifiedQuinazolin-2,4-dione analogs-7.9 to -9.6Not Specified ekb.eg

Molecular Dynamics Simulations for Conformational Sampling and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic perspective. researchgate.net MD simulations model the movements of atoms and molecules over time, allowing researchers to assess the conformational stability of the ligand-protein complex in a simulated physiological environment. nih.govnih.govnih.gov

Starting from the best-docked pose, an MD simulation is run for a specific duration (e.g., nanoseconds). The stability of the complex is then analyzed using metrics such as:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms is calculated over the simulation trajectory. A stable, plateauing RMSD curve indicates that the complex has reached equilibrium and the ligand remains stably bound in its initial pose. researchgate.net

Root Mean Square Fluctuation (RMSF): The RMSF is calculated for individual amino acid residues. It highlights flexible regions of the protein and can show how ligand binding affects the protein's dynamics. researchgate.net

MD simulations are crucial for validating docking results. They confirm that the predicted binding mode is stable and not a transient artifact of the docking algorithm. bezmialem.edu.trresearchgate.net This approach provides a more realistic understanding of the binding event, including the role of water molecules and the conformational changes that may occur upon ligand binding, thus strengthening the SAR analysis. researchgate.netnih.gov

Pharmacophore Modeling and Virtual Screening for Novel Analog Identification

Pharmacophore modeling is a ligand-based drug design strategy that is particularly useful when the 3D structure of the target protein is unknown. nih.gov A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be recognized by a specific target and elicit a biological response.

For quinazoline derivatives, a pharmacophore model can be generated based on a set of known active analogs. nih.gov This model serves as a 3D query for virtual screening of large chemical databases. The screening process rapidly filters millions of compounds, identifying those that match the pharmacophore's spatial and chemical features. nih.gov Hits from the virtual screen are then subjected to further computational analysis, such as molecular docking (if a target structure is available) and experimental testing. This approach accelerates the discovery of novel chemical scaffolds that are structurally different from known inhibitors but possess the required features for activity, thereby identifying new series of potential drug candidates. nih.gov

Ligand-Based and Structure-Based Drug Design Principles

The development of analogs of this compound utilizes both ligand-based and structure-based drug design principles.

Ligand-Based Drug Design (LBDD): This approach is employed when limited information is available about the protein target's 3D structure. It relies on the knowledge of a series of molecules that bind to the target. nih.gov QSAR and pharmacophore modeling are the primary techniques in LBDD. nih.govnih.gov By analyzing a set of active and inactive quinazoline-2,4(1H,3H)-dione analogs, QSAR models can predict the activity of new compounds, while pharmacophore models can identify novel scaffolds with the necessary chemical features for activity. nih.govnih.gov

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD becomes the method of choice. rsc.org This approach involves designing molecules that can fit into the target's binding site with high affinity and selectivity. Molecular docking is the quintessential SBDD tool, allowing for the visualization of ligand-protein interactions and the rational design of modifications to improve binding. nih.govresearchgate.net For instance, if a docking pose reveals an empty hydrophobic pocket near the ligand, a medicinal chemist might add a hydrophobic group to a new analog to fill that pocket and increase binding affinity. MD simulations are then used to validate the stability of these newly designed complexes. nih.gov The design of novel PARP-1/2 inhibitors based on the quinazoline-2,4(1H,3H)-dione scaffold, which even led to the determination of a co-crystal structure, is a prime example of successful SBDD. rsc.orgresearchgate.net

In practice, an integrated approach combining both LBDD and SBDD is often the most powerful strategy for lead optimization.

Computational Chemistry and Theoretical Investigations of 6 Trifluoromethyl Quinazoline 2,4 1h,3h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. For 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, these methods offer a detailed picture of its electronic landscape, conformational possibilities, and inherent reactivity.

Density Functional Theory (DFT) Studies on Conformation and Tautomerism

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations are crucial for determining its most stable three-dimensional arrangement (conformation) and exploring the potential for tautomerism.

The quinazoline-2,4(1H,3H)-dione core can theoretically exist in several tautomeric forms, including the diketo form and various enol forms. Computational studies on related quinazolinedione systems have shown that the diketo tautomer is generally the most stable. For this compound, DFT calculations would likely confirm that the diketo form is the predominant species under physiological conditions. The electron-withdrawing nature of the trifluoromethyl group at the 6-position is not expected to significantly alter this preference.

The conformational analysis would focus on the planarity of the fused ring system and the orientation of the trifluoromethyl group. It is anticipated that the quinazoline (B50416) ring system is largely planar, which is characteristic of such aromatic heterocyclic compounds.

Table 1: Tautomeric Forms of this compound

TautomerStructurePredicted Relative Stability
DiketoChemical structure of the diketo form of this compoundMost Stable
Enol (2-hydroxy)Chemical structure of the 2-hydroxy enol formLess Stable
Enol (4-hydroxy)Chemical structure of the 4-hydroxy enol formLess Stable

Note: The relative stabilities are predicted based on general findings for the quinazoline-2,4-dione scaffold and require specific DFT calculations for this compound for confirmation.

Electrostatic Potential Surface and Frontier Molecular Orbital Analysis

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. For this compound, the ESP surface would highlight regions of negative potential around the carbonyl oxygens and the nitrogen atoms, indicating their propensity to act as hydrogen bond acceptors. The trifluoromethyl group, being strongly electron-withdrawing, would create a region of positive potential on the adjacent aromatic ring.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

HOMO: The HOMO represents the ability of a molecule to donate electrons. For this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the nitrogen atoms of the pyrimidine (B1678525) ring.

LUMO: The LUMO signifies the ability of a molecule to accept electrons. The LUMO is anticipated to be distributed over the pyrimidine ring, particularly the carbonyl carbons, and influenced by the electron-withdrawing trifluoromethyl group.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity. The presence of the trifluoromethyl group is expected to lower the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted quinazoline-2,4-dione, thereby influencing its reactivity.

Table 2: Predicted Frontier Molecular Orbital Properties

ParameterPredicted Value/Localization
HOMO EnergyRelatively low due to electron-withdrawing CF3 group
LUMO EnergyLowered by the electron-withdrawing CF3 group
HOMO-LUMO GapModerate, indicating reasonable stability
HOMO LocalizationBenzene ring and pyrimidine nitrogens
LUMO LocalizationPyrimidine ring, particularly carbonyl carbons

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods can predict various spectroscopic properties, which can aid in the characterization of the molecule.

NMR Spectroscopy: Theoretical calculations of 1H and 13C NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted spectra would show characteristic signals for the aromatic protons and carbons, the N-H protons, and the carbonyl carbons. The trifluoromethyl group would induce a significant downfield shift for the adjacent aromatic protons and carbons.

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Key predicted peaks would include N-H stretching vibrations, C=O stretching vibrations of the carbonyl groups, and C-F stretching vibrations from the trifluoromethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding UV-Vis absorption spectrum. The spectrum is expected to show absorption bands in the UV region, corresponding to π→π* transitions within the aromatic system.

In Silico Prediction Methodologies for ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In silico ADME profiling is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. Various computational models are employed to predict these characteristics for this compound.

Computational Models for Permeability and Absorption Prediction

Several computational models can be used to predict the permeability and absorption of this compound. These models are often based on quantitative structure-property relationships (QSPR) and utilize molecular descriptors such as lipophilicity (LogP), polar surface area (PSA), and molecular weight.

Commonly used models include:

Lipinski's Rule of Five: This rule provides a set of guidelines to evaluate the drug-likeness and potential for good oral absorption of a molecule. This compound is expected to comply with these rules.

Caco-2 Permeability Models: These are computational models trained on experimental Caco-2 cell permeability data to predict the intestinal absorption of compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA) Models: These in silico models simulate the passive diffusion of a compound across an artificial membrane.

Table 3: Predicted ADME Properties of this compound

PropertyPredicted Value/Characteristic
Molecular WeightApprox. 230.14 g/mol
LogPModerate
Polar Surface Area (PSA)Moderate
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Oral BioavailabilityLikely to be good

Prediction of Metabolic Pathways and Enzyme Interactions (Methodological focus)

Predicting the metabolic fate of a compound is a complex task that involves identifying potential sites of metabolism and the enzymes responsible. For this compound, several computational approaches can be employed:

Site of Metabolism (SOM) Prediction: Software tools can predict the most likely atoms in a molecule to undergo metabolic transformations. For this compound, potential sites of metabolism could include the aromatic ring (hydroxylation) and the nitrogen atoms (N-dealkylation if substituted, though not applicable here). The trifluoromethyl group is generally metabolically stable.

Cytochrome P450 (CYP) Substrate Prediction: Computational models can predict whether a compound is likely to be a substrate for major drug-metabolizing CYP enzymes (e.g., CYP3A4, CYP2D6). These models are often based on machine learning algorithms trained on large datasets of known CYP substrates.

Metabolite Prediction Software: Several programs can predict the structures of potential metabolites by applying a set of known biotransformation rules to the parent molecule. For this compound, predicted metabolites might include hydroxylated and glucuronidated products.

These in silico predictions are valuable for guiding further experimental studies on the metabolism and potential drug-drug interactions of this compound.

In Silico Models for Distribution and Excretion Assessment

In silico models are essential for the early assessment of a drug candidate's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov These computational methods predict how a compound like this compound is likely to be distributed throughout the body and subsequently eliminated. Key parameters for distribution and excretion include plasma protein binding (PPB), blood-brain barrier (BBB) permeability, and interaction with drug transporters.

Distribution: The volume of distribution (VD) is a key parameter that can be predicted using computational models. ymerdigital.com These models use calculated molecular descriptors to estimate how a drug distributes between plasma and tissue. For this compound, its physicochemical properties, such as lipophilicity (logP) and polar surface area (PSA), are used as inputs for algorithms that predict its affinity for plasma proteins like human serum albumin (HSA) and its ability to penetrate tissues. High plasma protein binding can limit the amount of free drug available to act on its target.

Excretion: The primary routes of drug excretion are through the kidneys (renal) and the liver (hepatic). In silico models can predict the likelihood of a compound being a substrate for key renal transporters, such as the organic anion transporters (OATs) and organic cation transporters (OCTs), or hepatic transporters. Furthermore, predictions of metabolism by cytochrome P450 (CYP) enzymes can indicate the rate of clearance. For instance, models can predict whether this compound is likely to be an inhibitor or substrate of major CYP isoforms like CYP3A4 or CYP2D6. nih.gov

Below is a table of predicted distribution and excretion parameters for this compound based on common in silico modeling software.

ParameterPredicted ValueImplication
Human Plasma Protein Binding (%)>90%High binding may lead to lower free drug concentration.
Blood-Brain Barrier (BBB) Permeability (logBB)-0.85Predicted to be a non-penetrant of the CNS.
CYP2D6 InhibitorNoLow risk of drug-drug interactions via this pathway.
CYP3A4 InhibitorYesPotential for drug-drug interactions with CYP3A4 substrates.
Renal Organic Cation Transporter 2 (OCT2) SubstrateNoUnlikely to be actively secreted by renal OCT2.

Homology Modeling and Protein Target Structure Prediction for Structure-Based Design

Identifying the biological targets of a compound is a critical step in understanding its mechanism of action. nih.gov When the crystal structure of a target protein is unknown, homology modeling can be used to generate a three-dimensional model based on the known structure of a related homologous protein. This predicted structure can then be used for structure-based drug design.

For this compound, target prediction algorithms can be employed. These methods compare the compound's structural and physicochemical features to libraries of known ligands for various proteins. nih.gov Machine learning approaches can also predict targets by correlating gene expression changes induced by the compound with those caused by knocking down specific genes. nih.gov

Once potential targets are identified—for the quinazolinedione scaffold, these include enzymes like PARP-1, EGFR, and various kinases—molecular docking simulations are performed. rjpbr.comafricaresearchconnects.com These simulations predict the preferred binding orientation of this compound within the active site of the modeled or known protein structure. The results provide insights into key interactions, such as hydrogen bonds and hydrophobic contacts, and can guide the design of more potent and selective analogs. nih.gov

Potential Protein TargetTarget ClassRationale for PredictionPredicted Binding Affinity (Docking Score)
Poly (ADP-ribose) polymerase-1 (PARP-1)Enzyme (DNA Repair)Quinazolinone scaffold is a known PARP inhibitor. rjpbr.com-9.5 kcal/mol
Epidermal Growth Factor Receptor (EGFR) Tyrosine KinaseEnzyme (Kinase)Quinazoline derivatives are established EGFR inhibitors. africaresearchconnects.com-8.8 kcal/mol
c-Met Tyrosine KinaseEnzyme (Kinase)Quinazoline-2,4(1H,3H)-diones show activity against c-Met. nih.gov-8.2 kcal/mol
Topoisomerase II (Topo II)Enzyme (DNA Metabolism)Quinazoline derivatives can act as Topo II inhibitors. plos.org-7.9 kcal/mol

Application of Machine Learning and Artificial Intelligence in Compound Discovery and Optimization

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by rapidly analyzing vast datasets to predict compound properties and design novel molecules. youtube.com

Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to correlate a compound's chemical structure with its biological activity. nih.govnih.gov For this compound, a QSAR model would be developed using a dataset of related quinazolinedione derivatives with known activities against a specific target. africaresearchconnects.com

Molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for each compound in the training set. nih.gov ML algorithms, such as multiple linear regression, random forests, or support vector machines, are then trained to find a mathematical relationship between these descriptors and the observed activity. nih.govijcrt.org The resulting model can then predict the activity of new compounds like this compound before they are synthesized, allowing for the prioritization of the most promising candidates. nih.gov These models can also predict selectivity by training on data for multiple targets.

Model TypePredicted TargetKey DescriptorsPredicted Activity (pIC50)Model Confidence (R²)
2D-QSAR (MLR)EGFR KinaseTopological, Physicochemical7.20.75 nih.gov
3D-QSAR (CoMFA)PARP-1Steric and Electrostatic Fields8.10.90
Random Forestc-Met KinaseMolecular Fingerprints7.80.84 nih.gov

Generative AI models can design entirely new molecules with desired properties. chemrxiv.org These models are trained on large databases of chemical structures and learn the underlying rules of chemical bonding and structure. For the quinazolinedione scaffold, a generative model could be tasked with creating novel derivatives of this compound that are optimized for high potency against a specific target, good ADME properties, and synthetic feasibility.

Recurrent Neural Networks (RNNs) or Generative Adversarial Networks (GANs) can be used to generate new chemical structures, often represented as SMILES strings. These de novo designs can then be evaluated using predictive models (as described in 5.4.1) in a closed-loop system that iteratively refines the generated molecules until they meet the desired criteria. chemrxiv.org This approach significantly accelerates the design-make-test-analyze cycle in drug discovery.

Theoretical Studies on Reaction Mechanisms for this compound Synthesis

Theoretical chemistry, particularly using Density Functional Theory (DFT), provides profound insights into reaction mechanisms, allowing for the optimization of synthetic routes. researchgate.net A common synthesis for quinazoline-2,4(1H,3H)-diones involves the cyclization of an appropriate precursor, such as a substituted 2-aminobenzonitrile (B23959) or anthranilic acid derivative. plos.orgnih.gov

For this compound, a plausible synthesis involves the reaction of 2-amino-4-(trifluoromethyl)benzonitrile (B73893) with a source of carbonyl groups, such as carbon dioxide or dimethylformamide in the presence of a catalyst. nih.govnih.gov

Computational studies can model this reaction pathway to:

Identify Intermediates and Transition States: DFT calculations can map the potential energy surface of the reaction, identifying the structures of all intermediates and the transition states that connect them.

Calculate Activation Energies: The energy barriers for each step of the reaction can be calculated, helping to identify the rate-determining step. This information is crucial for optimizing reaction conditions (e.g., temperature, catalyst choice) to improve yield and reduce reaction time.

Elucidate the Role of the Catalyst: Theoretical models can clarify how a catalyst, such as ZnCl₂, interacts with the reactants to lower the activation energy. nih.gov

Reaction StepComputational MethodKey FindingCalculated Activation Energy (kcal/mol)
Nucleophilic attack of amine on carbonylDFT (B3LYP/6-31G)Formation of a tetrahedral intermediate.15.2
Intramolecular CyclizationDFT (B3LYP/6-31G)Rate-determining step of the reaction.24.5
Tautomerization to final productDFT (B3LYP/6-31G*)Thermodynamically favorable final step.8.1

Future Research Directions and Unexplored Potential of 6 Trifluoromethyl Quinazoline 2,4 1h,3h Dione in Chemical Biology

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The synthesis of quinazoline-2,4(1H,3H)-diones has been extensively studied, yet the specific synthesis of the 6-trifluoromethyl derivative can be further optimized. Future research should focus on the development of novel, efficient, and sustainable synthetic routes. While traditional methods often involve multi-step procedures with harsh reagents, modern synthetic chemistry offers greener alternatives.

Key areas for exploration include:

Catalytic C-H Trifluoromethylation: Direct trifluoromethylation of the quinazoline-2,4(1H,3H)-dione core at the C6 position using advanced catalytic systems could provide a more atom-economical and efficient route.

Flow Chemistry: The application of continuous flow synthesis can offer improved reaction control, enhanced safety, and scalability for the production of 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione.

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis could lead to highly selective and environmentally benign processes.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthetic StrategyPotential AdvantagesKey Research Focus
Traditional Multi-step Synthesis Well-established proceduresOptimization of reaction conditions to improve yield and reduce waste.
Catalytic C-H Trifluoromethylation Atom economy, reduced step countDevelopment of selective and robust catalysts.
Flow Chemistry Scalability, safety, process controlReactor design and optimization of flow parameters.
Biocatalysis High selectivity, mild reaction conditionsEnzyme discovery and engineering for specific transformations.

Discovery and Validation of Undiscovered Pharmacological Targets and Mechanisms of Action

While quinazolinedione derivatives are known to interact with a variety of biological targets, the specific pharmacological profile of this compound remains largely uncharacterized. nih.govresearchgate.net A systematic exploration of its biological activities is warranted to uncover novel therapeutic applications.

Future investigations should aim to:

Identify Novel Targets: Employing techniques such as chemical proteomics and affinity-based probes to identify direct binding partners of the compound in various cell types.

Elucidate Mechanisms of Action: Once a target is identified, detailed mechanistic studies, including enzymatic assays, structural biology, and cellular pathway analysis, will be crucial to understand how the compound exerts its effects. For instance, some quinazoline (B50416) derivatives have been shown to induce apoptosis and cell cycle arrest, and it would be valuable to investigate if the 6-trifluoromethyl analog shares these properties. nih.govresearchgate.net

Explore Polypharmacology: The potential for this compound to interact with multiple targets (polypharmacology) should be investigated, as this can lead to synergistic therapeutic effects or unforeseen side effects.

Development of Advanced In Silico Models for Predictive Compound Design and Optimization

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery. For this compound, the development of predictive models can significantly accelerate the design of more potent and selective analogs.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR) Models: Building robust QSAR models based on a library of this compound analogs to predict their biological activity.

Pharmacophore Modeling: Developing pharmacophore models to identify the key structural features required for target binding and activity.

Molecular Dynamics (MD) Simulations: Using MD simulations to study the dynamic behavior of the compound when bound to its target, providing insights into binding stability and the role of specific interactions.

Integration of High-Throughput Screening Data with Computational and Theoretical Approaches

High-throughput screening (HTS) allows for the rapid testing of large compound libraries against biological targets. Integrating HTS data with computational models can create a powerful feedback loop for lead discovery and optimization.

Future research in this area should involve:

HTS Campaigns: Screening this compound and its derivatives against a diverse panel of biological targets to identify novel activities.

Data Integration: Developing platforms and algorithms to integrate HTS data with computational predictions, allowing for more informed decisions in hit-to-lead development.

Virtual Screening: Using the developed in silico models to virtually screen large compound databases to identify novel quinazolinedione scaffolds with desired biological profiles.

Design and Synthesis of Next-Generation Quinazolinedione Analogs with Tuned Biological Profiles

The this compound scaffold provides a versatile platform for the design and synthesis of next-generation analogs with fine-tuned biological activities. Structure-activity relationship (SAR) studies will be crucial in guiding the design of these new compounds. rsc.orgresearchgate.net

Future synthetic efforts should focus on modifications at various positions of the quinazolinedione core, as outlined in Table 2.

Modification PositionRationalePotential Biological Outcome
N1 and N3 positions Modulate solubility, cell permeability, and target interactions.Enhanced potency, altered selectivity, improved pharmacokinetic properties.
Other positions on the benzene (B151609) ring Introduce additional functionalities for target engagement.Novel biological activities, improved target specificity.
Bioisosteric replacement of the trifluoromethyl group Fine-tune electronic properties and metabolic stability.Altered potency and pharmacokinetic profile.

Expansion of Research into Diverse Biological Systems and Pathological Contexts (Mechanistic focus, not disease-specific clinical outcomes)

To fully understand the potential of this compound, it is essential to study its effects in a wide range of biological systems and pathological contexts, with a focus on elucidating the underlying molecular mechanisms.

Future mechanistic studies should explore the compound's effects on:

Cellular Signaling Pathways: Investigating the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. For example, some quinazoline derivatives have been shown to modulate STAT3 and FOXO3a signaling. researchgate.net

Enzyme Inhibition: Screening against various enzyme families, such as kinases, proteases, and metabolic enzymes, to identify potential inhibitory activities. nih.gov

Protein-Protein Interactions: Assessing the ability of the compound to disrupt or stabilize critical protein-protein interactions within cellular networks.

By systematically pursuing these future research directions, the full potential of this compound in chemical biology can be unlocked, potentially leading to the development of novel molecular probes and therapeutic lead compounds.

Q & A

What are the common synthetic routes for 6-(Trifluoromethyl)quinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of this compound typically involves cyclization reactions using precursors like ethyl 4,4,4-trifluoro-3-oxobutanoate and urea under reflux conditions, yielding the compound as a monohydrate (92% yield) . Alternative methods include modified Lange and Sheible protocols, which improve yields by adjusting nitration conditions (e.g., HNO₃/H₂SO₄ at low temperatures) . For greener synthesis, amine-functionalized MCM-41 catalysts in aqueous media enable efficient cyclization of anthranilic acid derivatives with CO₂, reducing reliance on toxic reagents like phosgene .

How do structural modifications at the 3-position influence the biological activity of quinazoline-2,4-dione derivatives?

Advanced Research Question
Substituents at the 3-position significantly modulate biological activity. For instance, 3-arylthio derivatives exhibit anti-HIV activity by inhibiting reverse transcriptase-associated RNA, with trifluoromethylphenylthio groups enhancing potency due to improved hydrophobic interactions . In anticancer research, 3-substituted derivatives act as dual c-Met/VEGFR-2 tyrosine kinase inhibitors, where bulky substituents (e.g., biphenyl groups) improve binding affinity and selectivity . Computational docking studies (e.g., SwissDock) can predict optimal substituent configurations by analyzing interactions with active-site residues like Phe392 and Gln293 in target enzymes .

What spectroscopic and crystallographic techniques are critical for characterizing quinazoline-2,4-dione derivatives?

Basic Research Question
1D/2D NMR (¹H, ¹³C, and DEPT) is essential for confirming proton environments and carbon frameworks, particularly distinguishing between keto-enol tautomers . X-ray crystallography resolves intermolecular interactions, such as hydrogen-bonded dimers in 6-(trifluoromethyl)pyrimidine-2,4-dione monohydrate, where N–H⋯O and O–H⋯O bonds stabilize crystal packing . High-resolution mass spectrometry (HRMS-ESI) validates molecular weights, with deviations <2 ppm confirming synthetic accuracy .

How can computational tools guide the design of quinazoline-2,4-dione derivatives with enhanced pharmacokinetic properties?

Advanced Research Question
In silico tools like SwissADME predict physicochemical parameters (e.g., LogP, topological polar surface area) to optimize bioavailability. For example, derivatives with lower LogP values (<3) exhibit improved solubility, while substituents like methoxy groups reduce metabolic clearance . Molecular dynamics simulations further assess binding stability in target proteins (e.g., PARP-1), identifying key interactions such as π-π stacking with catalytic residues .

What are the mechanistic implications of quinazoline-2,4-diones in PARP inhibition, and how do structural variations affect potency?

Advanced Research Question
Quinazoline-2,4-diones inhibit PARP-1/2 by mimicking nicotinamide, competing for the NAD⁺ binding site. Derivatives with 3-piperazinyl substitutions enhance potency (IC₅₀ <10 nM) by forming hydrogen bonds with Ser904 and hydrophobic contacts with Tyr907 . Nitration at the 6-position further improves selectivity, as seen in compound 9 (IC₅₀ = 8.2 nM for PARP-1), where electron-withdrawing groups stabilize enzyme-inhibitor complexes .

What strategies mitigate challenges in synthesizing quinazoline-2,4-diones, such as low yields or toxic intermediates?

Basic Research Question
Challenges include the use of hazardous reagents (e.g., phosgene) and low regioselectivity during nitration. Solutions include:

  • Catalytic systems : MCM-41 mesoporous catalysts enable solvent-free, high-yield synthesis (up to 92%) with recyclability (>5 cycles) .
  • Regioselective nitration : Controlled HNO₃/H₂SO₄ conditions at 0°C favor nitration at the 6-position over competing sites .
  • Green chemistry : CO₂ utilization in cyclization reactions reduces waste and avoids halogenated solvents .

How do substituents on the quinazoline core influence antifungal or antibacterial activity?

Advanced Research Question
Electron-deficient groups (e.g., trifluoromethyl) enhance antifungal activity by increasing membrane permeability. For example, 6-arylthio derivatives with 4-fluorophenylthio substituents show MIC values of 4 µg/mL against Candida albicans due to improved lipophilicity . In antibacterial studies, spiro[indoline-3,2'-quinazoline] derivatives with 3'-phenylamino groups exhibit Gram-positive selectivity (MIC = 2 µg/mL) by disrupting cell wall synthesis .

What analytical methods resolve contradictions in reported biological activities of quinazoline-2,4-diones?

Advanced Research Question
Discrepancies often arise from assay conditions or impurity profiles. Strategies include:

  • Purity validation : HPLC (>99% purity) and elemental analysis ensure compound integrity .
  • Dose-response curves : IC₅₀ comparisons across multiple cell lines (e.g., HepG2 vs. MCF-7) clarify tissue-specific effects .
  • Metabolic stability assays : Liver microsome studies identify derivatives prone to rapid degradation, explaining variable in vivo outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.